Azido-PEG4-alpha-D-
Description
Definition and Nomenclature
Azido-PEG4-alpha-D- is a synthetic polyethylene glycol (PEG) derivative functionalized with an azide group (-N₃) and an alpha-D-configured glycosyl moiety. The term "PEG4" denotes a tetraethylene glycol spacer, comprising four repeating ethylene oxide units (-CH₂CH₂O-) that bridge the azide and carbohydrate components. The alpha-D designation specifies the stereochemical orientation of the glycosyl group, where the hydroxyl group at the anomeric carbon is positioned trans to the CH₂OH group on the adjacent carbon.
Systematic nomenclature for this compound follows IUPAC conventions for PEG-based molecules: α-D-Glucopyranosyl-(1→O)-[2-(2-{2-[2-(azidomethyl)ethoxy]ethoxy}ethoxy)ethyl]. Colloquially, the name reflects its tripartite structure: azido (functional group), PEG4 (hydrophilic spacer), and alpha-D- (stereospecific carbohydrate domain). This naming convention aligns with standardized practices for PEGylated bioconjugation reagents.
Historical Development and Discovery
The synthesis of azido-PEG derivatives emerged from two parallel advancements in the early 2000s: (1) the refinement of PEGylation techniques for protein stabilization and (2) the adoption of click chemistry for bioorthogonal ligation. While PEG’s capacity to enhance molecular solubility and reduce immunogenicity was well-established by the 1990s, the integration of azide functionalities became prominent following the Nobel Prize-winning development of copper-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless, Meldal, and Bertozzi in the early 2000s.
Azido-PEG4-alpha-D- represents a specialized iteration of these technologies, first reported in the late 2010s as researchers sought to combine metabolic labeling (via glycosyl groups) with controlled bioconjugation strategies. Its design directly addresses limitations in earlier PEG-azide compounds, which often lacked stereochemical specificity or sufficient spacer length for efficient coupling reactions.
Significance in Modern Chemical Research
This compound has become indispensable in three key research areas:
- Targeted Drug Delivery : The alpha-D-glycosyl moiety enables selective interactions with glucose transporters (GLUTs) overexpressed in cancer cells, while the azide group permits site-specific conjugation to antibody-drug conjugates (ADCs).
- Hydrogel Fabrication : As a crosslinker, azido-PEG4-alpha-D- participates in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions to form biocompatible networks for 3D cell culture.
- Surface Functionalization : The azide group facilitates covalent immobilization of biomolecules on alkyne-modified substrates, critical for biosensor development.
Recent studies demonstrate its utility in synthesizing PROTACs (proteolysis-targeting chimeras), where the PEG4 spacer optimizes distance between target-binding and E3 ligase-recruiting domains.
Overview of Polyethylene Glycol (PEG) Derivatives
PEG derivatives are classified by their terminal functional groups and molecular architectures. A comparative analysis of common PEG types reveals distinct applications:
Key structural advantages of azido-PEG4-alpha-D- include:
- Hydrophilicity : The PEG4 spacer increases aqueous solubility by 15–20% compared to shorter PEG chains.
- Stereochemical Precision : Alpha-D configuration ensures compatibility with mammalian glycosylation pathways.
- Reactivity : Azide groups exhibit second-order rate constants of ~10⁻³ M⁻¹s⁻¹ in CuAAC reactions, enabling efficient coupling under physiological conditions.
Contextualization within Azido-Functionalized Compounds
Azido-PEG4-alpha-D- occupies a unique niche among azide-containing molecules. Unlike small-molecule azides (e.g., sodium azide) used primarily as propellants or preservatives, this compound belongs to the "functionalized azide" class designed for controlled reactivity in biological systems. Its PEG4 spacer distinguishes it from:
- Short-chain azides : Limited solubility and increased cytotoxicity.
- Aryl azides : Photolabile and prone to nonspecific reactions.
In drug development, the compound’s bifunctional design permits simultaneous targeting (via sugar) and payload attachment (via azide), achieving ligand densities of 3–5 molecules per nanoparticle in recent ADC formulations. This dual functionality has driven a 40% increase in publications referencing azido-PEG derivatives since 2020, outpacing growth in other bioconjugation technologies.
Properties
Molecular Formula |
C14H27N3O9 |
|---|---|
Molecular Weight |
381.38 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C14H27N3O9/c15-17-16-1-2-22-3-4-23-5-6-24-7-8-25-14-13(21)12(20)11(19)10(9-18)26-14/h10-14,18-21H,1-9H2 |
InChI Key |
AJCOHNWPGBTGTQ-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Core Synthetic Strategy
The synthesis of Azido-PEG4-alpha-D-mannose follows a modular approach, combining carbohydrate chemistry with PEG spacer functionalization. The key steps include:
- Mannose Derivatization : Introduction of a propargyl group at the anomeric position of alpha-D-mannose to enable subsequent "click chemistry" conjugation.
- PEG4-Azide Spacer Preparation : Synthesis of a tetraethylene glycol (PEG4) chain terminated with an azide group, often achieved via nucleophilic substitution or esterification reactions.
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Covalent coupling of the azide-terminated PEG4 spacer to the propargylated mannose derivative, forming a stable triazole linkage.
A representative synthesis from N-acetylglucosamine and L-fucose precursors involves:
- Deprotonation of the 1-OH group of N-acetylglucosamine followed by β-selective alkylation with propargyl bromide (52% yield).
- Benzylidene protection of the 4- and 6-hydroxyl groups (59% yield).
- Glycosylation with peracetylated L-fucose-derived glycosyl bromide under Helferich conditions (86% yield).
- CuAAC reaction with the azide-PEG4 linker using CuBr and PMDTA ligand (86% yield).
Critical Reaction Parameters
Successful synthesis depends on stringent control of:
- Temperature : CuAAC reactions typically proceed at 25–40°C; higher temperatures risk side reactions or decomposition.
- Catalyst System : CuBr with PMDTA ligand ensures efficient cycloaddition while minimizing copper-induced oxidation.
- Solvent Choice : Anhydrous DMF or THF is preferred for CuAAC to prevent hydrolysis of intermediates.
Table 1: Optimized Conditions for Key Synthesis Steps
Purification and Characterization
Chromatographic Techniques
Crude products are purified via:
Spectroscopic Validation
- ¹H NMR : Characteristic signals include:
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 382.4 (calculated 381.4).
Table 2: Analytical Data for this compoundMannose
| Parameter | Result | Method | Source |
|---|---|---|---|
| Purity | 95–98% | HPLC | |
| ¹H NMR confirmation | Consistent with structure | 500 MHz, D₂O | |
| Solubility | >10 mM in DMSO, H₂O | Manufacturer |
Scalability and Industrial Production
Batch Process Optimization
Large-scale synthesis (100 mg to 10 g) requires:
- In-line Monitoring : FTIR tracks azide (2100 cm⁻¹) and alkyne (3300 cm⁻¹) consumption during CuAAC.
- Cost-Efficient Catalysis : Recyclable CuI nanoparticles reduce copper waste by 40% compared to homogeneous catalysts.
- Lyophilization : Final products are lyophilized to stable white powders with <0.1% residual solvent.
Challenges and Mitigation Strategies
Common Synthesis Issues
- Triazole Isomerism : Unwanted regioisomers form if stoichiometry deviates; maintaining 1:1 azide:alkyne ratio minimizes this.
- Copper Residues : Chelating resins (Chelex 20) reduce residual Cu²⁺ to <10 ppm, critical for in vivo applications.
- Glycosidic Bond Hydrolysis : Anhydrous conditions during mannose derivatization prevent α→β anomerization.
Applications in Bioconjugation
While beyond preparation scope, application insights inform synthesis design:
Chemical Reactions Analysis
Types of Reactions
Azido-PEG4-alpha-D-mannose primarily undergoes click chemistry reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction forms a stable triazole ring by reacting the azide group with an alkyne.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without a catalyst and is useful for bioconjugation in living systems.
Common Reagents and Conditions
SPAAC: Utilizes strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) in mild conditions.
Major Products
The major products of these reactions are triazole-linked conjugates, which are stable and biocompatible. These products are used in various applications, including drug delivery and bioconjugation .
Scientific Research Applications
Azido-PEG4-alpha-D-mannose has a wide range of applications in scientific research:
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Utilized in the development of targeted therapeutics for diseases such as cancer and inflammation.
Industry: Applied in the production of biosensors, biochips, and other diagnostic tools.
Mechanism of Action
Azido-PEG4-alpha-D-mannose exerts its effects through click chemistry reactions. The azide group reacts with alkyne-containing molecules to form stable triazole linkages. This mechanism is highly specific and efficient, making it ideal for bioconjugation and drug delivery applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Azido-PEG4-alpha-D-mannose with structurally or functionally related PEG-azide derivatives. Key differentiating factors include reactive end groups, PEG chain length, solubility, and biological targeting.
Key Differentiators :
Functional End Groups: this compoundmannose is unique for its mannose targeting, unlike non-sugar derivatives (e.g., Azido-PEG4-NHS or Azido-PEG4-azide) . Azido-PEG4-NHS is optimized for amine-reactive conjugation, whereas Azido-PEG4-amine supports carboxylic acid coupling .
PEG Chain Length :
- Shorter PEG chains (e.g., PEG3 in Azido-PEG4-azide) reduce solubility but minimize steric bulk, favoring intracellular delivery .
- Longer PEG chains (e.g., PEG8 in Azido-PEG8-NHS) enhance solubility but may impede cellular uptake .
Solubility and Biocompatibility: Mannose and PEG4 in this compoundmannose synergistically improve aqueous solubility (>50 mg/mL in PBS) compared to non-PEGylated azides . Compounds with hydrophobic groups (e.g., NHS esters) require organic solvents (e.g., DMSO) for dissolution .
Toxicity and Safety :
- Azide-containing compounds may exhibit acute toxicity (oral LD₅₀: 300–2000 mg/kg in rodents) and require strict handling protocols (e.g., PPE, ventilation) .
Research Findings :
- Targeting Efficiency: this compoundmannose demonstrates 3–5× higher uptake in mannose receptor-positive cells compared to non-targeted PEG-azides .
- Conjugation Efficiency : Azido-PEG4-NHS achieves >90% coupling efficiency with antibodies under mild conditions (pH 7.4, 4°C) .
- Stability : Thioether-bridged derivatives (e.g., Azido-PEG3-S-PEG4-propargyl) show enhanced serum stability (t₁/₂ > 72 hours) compared to ester-linked analogs .
Biological Activity
Azido-PEG4-alpha-D-mannose is a synthetic compound that integrates a polyethylene glycol (PEG) chain with an azide functional group and an alpha-D-mannose moiety. This compound is primarily utilized in bioconjugation and drug delivery applications, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding its biological activity is crucial for its application in therapeutic contexts.
Chemical Structure and Properties
Molecular Formula: C₁₄H₂₇N₃O₉
Molecular Weight: Approximately 365.39 g/mol
Key Components:
- Azide Group: Facilitates click chemistry reactions, allowing for stable covalent bond formation.
- Polyethylene Glycol (PEG) Spacer: Enhances solubility and stability, improving pharmacokinetics and bioavailability.
- Alpha-D-Mannose Moiety: Targets mannose receptors on immune cells, facilitating endocytosis and cellular uptake.
This compoundmannose exhibits biological activity primarily through its interaction with mannose receptors, which are present on various immune cells such as macrophages and dendritic cells. The presence of the alpha-D-mannose enhances the targeting of these cells, potentially improving the efficacy of therapeutic agents. The mechanism involves:
- Binding to Mannose Receptors: The mannose component binds to specific receptors on immune cells.
- Facilitation of Endocytosis: This binding promotes the internalization of the compound, enhancing drug delivery to target cells.
- Application in PROTACs: The compound acts as a linker in PROTACs, which induce targeted protein degradation via the ubiquitin-proteasome system.
Applications in Research and Therapeutics
This compoundmannose has several applications in both research and therapeutic contexts:
- Bioconjugation: Its azide group allows for versatile applications in click chemistry, enabling the formation of stable covalent bonds with various biological targets.
- Targeted Drug Delivery: The mannose moiety's ability to interact with macrophage receptors can be exploited for targeted delivery of therapeutic drugs or nanoparticles.
- Cancer Therapy: Studies indicate that this compound can enhance the efficacy of treatments for cancer by improving drug localization and uptake in tumor tissues.
Study 1: Targeting Immune Cells
A study demonstrated that this compoundmannose significantly increased the uptake of conjugated drugs in macrophages compared to control groups. Flow cytometry analysis revealed a binding affinity increase by 50% when using this compound as a linker.
Study 2: PROTAC Development
Research involving PROTACs showed that this compoundmannose could successfully link target proteins to degradation machinery, leading to a 60% reduction in unwanted protein levels within treated cells over 48 hours.
Comparative Analysis with Similar Compounds
| Compound | Key Features | Applications |
|---|---|---|
| This compoundmannose | PEG spacer, azide group, mannose moiety | Drug delivery, PROTACs |
| Azido-PEG3-alpha-D-glucose | Shorter PEG chain, glucose moiety | Less effective in targeting macrophages |
| Azido-PEG5-alpha-D-galactose | Longer PEG chain, galactose moiety | Broader targeting range |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
